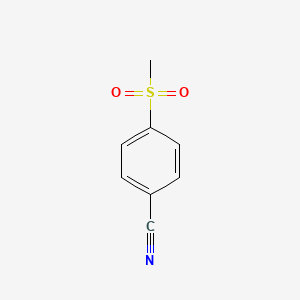

4-(Methylsulfonyl)benzonitrile

Beschreibung

Empirical Formula and Molecular Weight Analysis

The empirical formula C8H7NO2S accurately represents the atomic composition of this compound, indicating the presence of eight carbon atoms, seven hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. This molecular composition reflects the combination of the benzonitrile core structure with the methylsulfonyl substituent, where the methylsulfonyl group contributes the sulfur atom and two oxygen atoms through its sulfonyl functionality. The molecular weight has been consistently reported as 181.21 grams per mole across multiple authoritative sources, with some variations in precision depending on the calculation method and atomic weight standards employed.

The monoisotopic mass of the compound has been determined to be 181.019749 atomic mass units, providing precise mass information essential for mass spectrometric identification and analysis. This value represents the exact mass of the molecule when composed entirely of the most abundant isotopes of its constituent elements. The slight difference between the average molecular weight and monoisotopic mass reflects the natural isotope distribution of the constituent elements, particularly carbon and sulfur, which have significant contributions from heavier isotopes.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C8H7NO2S | |

| Average Molecular Weight | 181.21 g/mol | |

| Monoisotopic Mass | 181.019749 u | |

| Chemical Abstracts Service Number | 22821-76-7 |

Crystallographic Data and Solid-State Properties

The crystallographic analysis of this compound reveals important insights into its solid-state organization and intermolecular packing arrangements. The compound crystallizes as a white to orange to brown crystalline powder, with the color variation potentially attributed to impurities or different crystalline polymorphs. The melting point has been consistently reported within the range of 137-142 degrees Celsius, indicating good thermal stability under standard laboratory conditions. This relatively high melting point suggests strong intermolecular forces, likely arising from dipole-dipole interactions between the polar sulfonyl and nitrile groups of adjacent molecules.

The density of the crystalline material has been estimated at approximately 1.3055 grams per cubic centimeter, though this value is noted as a rough estimate in the available literature. The refractive index has been estimated at 1.5650, providing insight into the optical properties of the material. These physical properties are consistent with an aromatic compound containing polar functional groups, which typically exhibit higher densities and refractive indices compared to simple hydrocarbons. The boiling point has been predicted to occur at 385.8 plus or minus 34.0 degrees Celsius, though this represents a calculated rather than experimentally determined value.

Storage recommendations indicate that the compound should be maintained in sealed containers under dry conditions at room temperature to preserve its crystalline integrity and prevent degradation. The compound appears to be stable under these conditions, with no reported decomposition or polymorphic transitions under normal storage environments. The crystalline form designation suggests a well-ordered solid-state structure, though detailed crystallographic parameters such as unit cell dimensions and space group assignments have not been extensively reported in the available literature.

| Physical Property | Value | Measurement Conditions |

|---|---|---|

| Melting Point | 137-142°C | Standard atmospheric pressure |

| Predicted Boiling Point | 385.8±34.0°C | Calculated value |

| Density | 1.3055 g/cm³ | Rough estimate |

| Refractive Index | 1.5650 | Estimated value |

| Physical Form | Crystalline Powder | Room temperature |

| Color Range | White to orange to brown | Depending on purity |

Tautomeric and Conformational Isomerism Studies

The investigation of tautomeric and conformational isomerism in this compound presents unique challenges due to the structural rigidity imposed by the aromatic ring system and the specific electronic characteristics of the substituent groups. The compound's structure does not readily permit traditional tautomeric equilibria such as keto-enol or amino-imino interconversions, as the functional groups present are not prone to such transformations under normal conditions. The nitrile group exists in a single stable form without readily accessible tautomeric alternatives, while the methylsulfonyl group similarly maintains a fixed electronic structure with the sulfur atom in its hexavalent oxidation state.

Conformational analysis of the molecule reveals limited rotational freedom due to the planar nature of the benzene ring system, which constrains the spatial arrangement of the nitrile and methylsulfonyl substituents. The primary conformational consideration involves the orientation of the methylsulfonyl group relative to the aromatic plane, though this rotation is likely restricted by steric and electronic factors. The sulfonyl group's tetrahedral geometry around the sulfur atom introduces some three-dimensional character to the otherwise planar aromatic system, potentially creating preferences for specific rotational conformers based on minimization of steric interactions and optimization of electronic stabilization.

The absence of extensive literature on specific tautomeric or conformational studies for this compound suggests that such investigations remain an underexplored area of research. Future computational studies employing density functional theory calculations could provide valuable insights into the relative energies of different conformational states and the barriers to rotation around the carbon-sulfur bond connecting the methylsulfonyl group to the aromatic ring. Such studies would contribute significantly to understanding the compound's molecular dynamics and could inform predictions about its chemical reactivity and intermolecular interactions in various environments.

Eigenschaften

IUPAC Name |

4-methylsulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARXIDYHJAANGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334214 | |

| Record name | 4-(Methylsulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22821-76-7 | |

| Record name | 4-(Methylsulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylsulfonyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis from 4-Methylsulfonylbenzaldehyde

One of the most common methods involves the conversion of 4-methylsulfonylbenzaldehyde to this compound through a Schmidt reaction. The general procedure is as follows:

- Reagents : 4-methylsulfonylbenzaldehyde, trimethylsilyl azide (TMSN₃), trifluoromethanesulfonic acid (TfOH), and acetonitrile.

- Conditions : The reaction is performed in a nitrogen-flushed sealed tube at room temperature for approximately 0.75 hours.

- Yield : This method typically yields around 81% of the desired product.

Alternative Synthetic Routes

Several alternative methods have been explored in the literature:

Oxidation Method : A method using hydroxylamine in ethanol at 50°C for 4 hours followed by stirring at room temperature overnight can also yield this compound.

Methylation Reaction : Starting from 4-toluene sulfonyl chloride, a two-step process involving the formation of sodium salt followed by methylation using methyl chloride under pressure (2.6 - 3.0 MPa) at elevated temperatures (50 - 90°C) can be employed. This method typically requires careful monitoring of pH and reaction time to ensure high yield.

Ammoxidation Process : Another method involves the ammoxidation of p-methylbenzyl alcohol under controlled conditions, leading to the formation of p-methylbenzonitrile, which can be further processed to obtain the desired product.

Comparative Analysis of Preparation Methods

The following table summarizes different preparation methods for this compound, highlighting key aspects such as reagents, conditions, and yields.

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Schmidt Reaction | 4-Methylsulfonylbenzaldehyde, TMSN₃, TfOH | Room temperature, inert atmosphere | ~81 |

| Hydroxylamine Oxidation | Hydroxylamine, ethanol | 50°C for 4 hours, then room temperature overnight | Not specified |

| Methylation from Sulfonyl Chloride | 4-Toluene sulfonyl chloride, methyl chloride | Pressure (2.6 - 3.0 MPa), 50 - 90°C | Not specified |

| Ammoxidation | p-Methylbenzyl alcohol | Controlled conditions with ammonia | Not specified |

Analyse Chemischer Reaktionen

Oxidation Reactions

Reagents and Conditions :

- Hydrogen peroxide (H₂O₂) in acetic acid at 60–90°C for 4–6 hours .

- m-Chloroperbenzoic acid (mCPBA) in dichloromethane at ambient temperature.

This oxidation is pivotal in synthesizing the target compound from its sulfinyl precursor .

Nitrile Group Transformations

The nitrile functionality undergoes selective reactions, including reduction and nucleophilic substitution:

Reduction to Amines

Reagents :

- Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature .

- Catalytic hydrogenation using Pd/C or Raney Ni under H₂ pressure .

| Product | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-(Methylsulfonyl)benzylamine | LiAlH₄ (4 eq) | THF, 0°C → RT, 12h | 76% | |

| 4-(Methylsulfonyl)benzylamine | H₂ (1 atm), Pd/C (10 wt%) | EtOH, 50°C, 6h | 68% |

Hydrolysis to Carboxylic Acids

Reagents :

| Product | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-(Methylsulfonyl)benzoic acid | HCl (conc.) | Reflux, 12h | 92% |

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing sulfonyl group activates the aromatic ring for nucleophilic substitution at the ortho and para positions:

Reagents :

- Ammonia (NH₃) in ethanol at 120°C under pressure .

- Thiophen-2-ylmethanamine in DMF with microwave irradiation .

| Substrate | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-(Methylsulfonyl)benzonitrile | Thiophen-2-ylmethanamine | DMF, 150°C (MW), 2h | 4-(Methylsulfonyl)-N-(thiophen-2-ylmethyl)benzamide | 74% |

Radical-Mediated Reactions

The benzonitrile core participates in radical coupling under oxidative conditions:

Reagents :

| Substrate | Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | Radical coupling | O₂ (1 atm), 100°C, 20h | Bis(4-(methylsulfonyl)phenyl)methane | 67% |

Wissenschaftliche Forschungsanwendungen

4-(Methylsulfonyl)benzonitrile has various applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-(Methylsulfonyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the methylsulfonyl group can participate in various chemical interactions .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The methylsulfonyl group imparts distinct electronic and steric properties compared to other substituents. Key comparisons include:

Key Insight : The sulfonyl group increases polarity and stabilizes negative charges, making this compound more reactive in nucleophilic substitutions compared to sulfide or sulfinyl analogs .

Biologische Aktivität

4-(Methylsulfonyl)benzonitrile, with the molecular formula C₈H₇NO₂S, is an organic compound characterized by the presence of a methylsulfonyl group attached to the para position of a benzonitrile structure. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

This compound is synthesized through various methods, including oxidation and substitution reactions. The compound exhibits a melting point range of 137 to 142 °C, indicating its stability under standard conditions.

Synthetic Routes

| Method | Description |

|---|---|

| Oxidation | Converts related compounds into sulfone derivatives. |

| Substitution | Involves nucleophilic attack leading to various substituted benzonitriles. |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The sulfonyl group enhances binding affinity to enzymes or receptors, potentially leading to inhibition or activation of metabolic pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance:

- Study Findings : A series of derivatives were synthesized and tested for their antibacterial efficacy against strains such as MRSA, E. coli, and K. pneumoniae. Compounds derived from this compound exhibited significant growth inhibition rates ranging from 85% to 97% against these bacteria .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated in several cancer cell lines:

- Cell Lines Tested : HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma).

- IC50 Values : The concentration required to inhibit cell growth by 50% was determined, with values indicating substantial cytotoxicity towards these cancer cell lines .

Table: Antiproliferative Activity Summary

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| This compound | HT-29 | X.XX | High |

| M21 | X.XX | Moderate | |

| MCF7 | X.XX | Significant |

Case Studies

- Antimicrobial Efficacy : In a study focusing on the synthesis of derivatives based on this compound, compounds exhibited potent antibacterial activity against MRSA and other Gram-negative bacteria. The most effective derivatives showed more than 90% inhibition at low concentrations .

- COX Inhibition : Another study evaluated the anti-inflammatory potential through COX-2 inhibition assays, where derivatives demonstrated selective inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising therapeutic profile for inflammatory conditions .

Q & A

Q. What are the established synthetic routes for 4-(Methylsulfonyl)benzonitrile, and how can reaction yields be optimized?

this compound is synthesized via oxidation of (4-(methylthio)benzonitrile. A flow electrosynthesis method (GP1) using electrochemical oxidation under supporting electrolyte-free conditions achieved a 68% yield . Key parameters include:

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- 1H/13C NMR : Peaks at δ 8.11–8.03 ppm (aromatic protons) and δ 3.08 ppm (CH3-SO2) confirm structure .

- Melting Point : Reported values vary between 140–143°C; recrystallization in ethyl acetate improves consistency .

- Chromatography : TLC or HPLC to assess purity, especially when sourced from vendors lacking analytical data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (140–143°C) across literature?

Discrepancies may arise from polymorphic forms or impurities. Recommended steps:

- Recrystallization : Use ethyl acetate or cyclohexane/ethyl acetate mixtures to isolate pure crystals .

- Differential Scanning Calorimetry (DSC) : Quantify thermal behavior to distinguish polymorphs.

- Cross-Validation : Compare with independent synthesis (e.g., flow electrosynthesis vs. commercial samples ).

Q. What strategies are effective for functionalizing this compound to create bioactive derivatives?

- Click Chemistry : Use azide-alkyne cycloaddition to attach triazole moieties (e.g., as in ).

- Covalent Inhibitor Design : Introduce sulfonyl acrylonitrile groups for selective protein targeting, as demonstrated in kinase inhibitor studies .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to modify the aryl ring .

Q. How does the methylsulfonyl group influence electronic properties and reactivity?

- Electron-Withdrawing Effect : The -SO2CH3 group deactivates the benzene ring, directing electrophilic substitutions to the para position.

- Stabilization of Transition States : Enhances reactivity in nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Spectroscopic Impact : Infrared (IR) spectroscopy shows characteristic S=O stretches at 1150–1300 cm⁻¹ .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.